Dmab-anabaseine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Dmab-anabaseine dihydrochloride involves the reaction of anabaseine with 4-dimethylaminobenzaldehyde in acidic alcohol at approximately 70°C . The product is then precipitated and recrystallized using less polar solvents to obtain a high-purity compound . Industrial production methods typically follow similar synthetic routes but may involve scaling up the reaction conditions and optimizing the purification process to ensure consistency and yield.

Analyse Des Réactions Chimiques

Dmab-anabaseine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of corresponding N-oxides, while reduction may yield the corresponding amines.

Applications De Recherche Scientifique

Dmab-anabaseine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a modulator of nicotinic acetylcholine receptors in various chemical assays.

Biology: It is used to study the function of nicotinic acetylcholine receptors in biological systems.

Medicine: It has potential therapeutic applications for cognitive enhancement and memory improvement.

Mécanisme D'action

Dmab-anabaseine dihydrochloride exerts its effects by modulating nicotinic acetylcholine receptors. It acts as a partial agonist at α7 receptors, which are predominantly found in the central nervous system . This modulation enhances cognitive functions and memory by influencing neurotransmitter release and synaptic plasticity . Additionally, it acts as an antagonist at α4β2 and other nicotinic receptors, blocking their activity and further contributing to its cognitive-enhancing effects .

Comparaison Avec Des Composés Similaires

Dmab-anabaseine dihydrochloride is unique in its dual action as a partial agonist at α7 receptors and an antagonist at α4β2 receptors . Similar compounds include:

Anabaseine: A natural alkaloid that stimulates a wide variety of nicotinic acetylcholine receptors.

DMXBA (GTS-21): A synthetic derivative of anabaseine that also acts as a partial agonist at α7 receptors and is being studied for its cognitive-enhancing effects.

These compounds share similar mechanisms of action but differ in their receptor selectivity and potency, making this compound a valuable tool for research and potential therapeutic applications.

Activité Biologique

Overview

DMAB-anabaseine dihydrochloride is a synthetic derivative of anabaseine, primarily known for its selective action on nicotinic acetylcholine receptors (nAChRs). This compound acts as a partial agonist at α7-containing nAChRs and as an antagonist at α4β2 and other nicotinic receptors, making it a significant subject of study in neuropharmacology, particularly concerning cognitive enhancement and neuroprotection.

Target Receptors

- α7 Nicotinic Receptors : this compound exhibits high affinity for α7 nAChRs, which are implicated in cognitive processes and neuroprotection.

- α4β2 Nicotinic Receptors : The compound also acts as an antagonist at these receptors, which are associated with various neurological functions.

Mode of Action

- Partial Agonism : At α7 nAChRs, this compound enhances receptor activity, leading to increased neurotransmitter release and improved cognitive functions.

- Antagonism : At α4β2 receptors, it inhibits receptor activity, which may modulate certain neurophysiological responses.

| Property | Details |

|---|---|

| Molecular Weight | 364.32 g/mol |

| Chemical Formula | C₁₉H₂₁N₃·2HCl |

| CAS Number | 154149-38-9 |

| Purity | ≥98% (HPLC) |

| Effective Concentration Range | 0.1 - 10 µM |

Cognitive Enhancement

Research indicates that this compound can improve long-term memory and cognitive function in animal models. For instance, studies have shown that administration of this compound leads to significant improvements in memory tasks among aged rats .

Neuroprotective Properties

The compound's action on α7 nAChRs suggests potential neuroprotective effects against conditions like Alzheimer's disease and schizophrenia. Its ability to enhance cholinergic signaling may mitigate some neurodegenerative processes associated with these diseases .

Case Studies and Research Findings

- Cognitive Improvement in Animal Models :

- Neuroinflammation Reduction :

- Pharmacokinetics and Safety :

Propriétés

IUPAC Name |

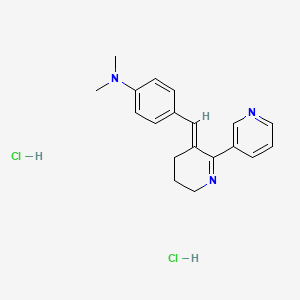

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNEWWWKHBASC-YNHPUKFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.